molecular formula C10H12N4OS B13623247 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide

2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide

Cat. No.: B13623247
M. Wt: 236.30 g/mol
InChI Key: QMFBYQAPYBSZAL-UHFFFAOYSA-N
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Description

2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide is a compound that features a thiophene ring and an imidazole ring, both of which are known for their significant roles in medicinal chemistry. Thiophene derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Imidazole derivatives are also widely recognized for their pharmacological activities, including antifungal, antibacterial, and anticancer properties .

Preparation Methods

The synthesis of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxaldehyde with 2-amino-3-(1H-imidazol-1-yl)propanamide under basic conditions. The reaction typically requires a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and an oxidant like DMSO (dimethyl sulfoxide) to achieve moderate yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting the function of metalloproteins. These interactions lead to the modulation of biological pathways, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide can be compared with other similar compounds, such as:

    2-Amino-3-(thiophen-2-yl)propanamide: Lacks the imidazole ring, resulting in different biological activities.

    2-Amino-3-(1H-imidazol-1-yl)propanamide: Lacks the thiophene ring, leading to variations in its pharmacological profile.

    Thiophene-2-carboxamide:

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

2-amino-3-(2-thiophen-2-ylimidazol-1-yl)propanamide

InChI

InChI=1S/C10H12N4OS/c11-7(9(12)15)6-14-4-3-13-10(14)8-2-1-5-16-8/h1-5,7H,6,11H2,(H2,12,15)

InChI Key

QMFBYQAPYBSZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=CN2CC(C(=O)N)N

Origin of Product

United States

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